3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
Description
Contextualization within Pyrrolidinedione Chemistry and its Significance in Chemical Biology
Pyrrolidinediones, also known as tetramic acids, are a significant class of compounds in chemical biology, recognized for their diverse and potent biological activities. rsc.org The core structure, a five-membered lactam ring with carbonyl groups at positions 2 and 4, serves as a versatile scaffold for both natural products and synthetic molecules. researchgate.net These compounds often exhibit a wide range of bioactivities, including antimicrobial, antiviral, and antitumoral effects. rsc.org The significance of the pyrrolidinedione scaffold lies in its ability to chelate metal ions, a property that is often crucial for their biological function. nih.gov The 3-acyl group, present in compounds like 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione, is particularly important for this metal-chelating ability. nih.gov
Overview of the this compound Scaffold and its Structural Features
The scaffold of this compound is characterized by a central pyrrolidine-2,4-dione (B1332186) ring. Key structural features include an acetyl group at the 3-position and an isobutyl group at the 5-position. The molecule exists in tautomeric forms, primarily as 4-hydroxy-3-pyrrolin-2-one, which is a type of tetramic acid. scielo.org.mx This tautomerism is a key characteristic of 3-acyl-pyrrolidine-2,4-diones. The isobutyl group at the 5-position distinguishes it from its more extensively studied isomer, Tenuazonic acid, which has a sec-butyl group at the same position.
Table 1: Structural and Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 776-26-1 |
| Synonyms | 3-acetyl-5-isobutyltetramic acid, iso-Tenuazonic acid (iso-TeA) |
Historical Perspective of Related Pyrrolidinedione Research
Research into pyrrolidinedione-containing natural products has a rich history. One of the earliest and most significant members of this class to be studied is Tenuazonic acid (TeA), first isolated from the fungus Alternaria tenuis (now known as Alternaria alternata) by Rosett and colleagues in 1957. scielo.org.mx The structure of TeA was elucidated a few years later. scielo.org.mx Early research on TeA and related compounds, often referred to as congeneric tetramic acids, focused on their synthesis and their antitumor, cytotoxic, and antibacterial activities. nih.gov The discovery that fungi could produce different analogues of TeA, such as 3-acetyl-5-isopropyltetramic acid and 3-acetyl-5-isobutyltetramic acid, by supplementing the culture medium with different amino acids (L-valine and L-leucine, respectively), opened up avenues for studying the biosynthesis and structure-activity relationships of these compounds. nih.gov
Current Research Landscape and Academic Interest in this compound
Current academic interest in this compound, also known as iso-Tenuazonic acid (iso-TeA), is largely tied to the broader research on Tenuazonic acid and other Alternaria mycotoxins. scielo.org.mx Research has shown that iso-TeA exhibits phytotoxicity in rice and toxicity to Artemia salina that is comparable to that of TeA. scielo.org.mx The biosynthesis of these compounds is a significant area of investigation. The discovery of the TeA biosynthetic gene, TAS1, in Pyricularia oryzae has provided insights into how these molecules are produced by a unique non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme. researchgate.netnih.gov This understanding of the biosynthetic pathway allows for the production of various TeA analogues, including the isobutyl variant. nih.gov
Recent studies have also focused on developing accurate methods for the detection and analysis of TeA and its isomers due to their prevalence as food contaminants. nih.gov The development of specific nanobodies for the recognition of iso-TeA highlights the need for analytical methods that can distinguish between these closely related isomers. nih.gov
Table 2: Recent Research Focus Areas
| Research Area | Key Findings |
|---|---|
| Biosynthesis | Identification of the NRPS-PKS hybrid enzyme (TAS1) responsible for the synthesis of the tetramic acid core. researchgate.netnih.gov |
| Biological Activity | Iso-TeA shows phytotoxicity and toxicity to Artemia salina similar to TeA. scielo.org.mx |
| Analytical Chemistry | Development of specific nanobodies and immunoassays for the detection of iso-TeA. nih.gov |
| Mycotoxicology | Investigating the occurrence of TeA and its isomers as contaminants in various food products. researchgate.net |
Research Gaps and Unanswered Questions Pertaining to this compound
Despite the foundational knowledge gained from studies on Tenuazonic acid, several research gaps and unanswered questions remain specifically for this compound.
Comparative Biological Activity: While some studies suggest similar toxicity between TeA and iso-TeA, a comprehensive comparative analysis of their biological activities across a range of targets is lacking. It is unclear how the subtle difference in the alkyl substituent precisely influences their phytotoxic, cytotoxic, and antimicrobial properties.
Mechanism of Action: The exact molecular mechanisms of action for iso-TeA are not as well-defined as those for TeA. Further research is needed to determine if it shares the same molecular targets and modes of action, such as the inhibition of protein synthesis.
Metabolism and Toxicokinetics: The metabolism and toxicokinetics of iso-TeA in biological systems are not well understood. nih.gov Understanding how this isomer is absorbed, distributed, metabolized, and excreted is crucial for a complete risk assessment, especially given its potential presence in food.
Natural Occurrence and Distribution: While it is known that Alternaria species can produce iso-TeA, its prevalence and distribution in various agricultural commodities and food products are not as extensively documented as for TeA. researchgate.net More systematic surveys are needed to assess the exposure risk.
Synergistic Effects: The potential synergistic or antagonistic toxic effects of iso-TeA in combination with other mycotoxins commonly found in contaminated food are largely unknown. innovad-global.com
Future research should focus on addressing these gaps to provide a more complete scientific understanding of this compound and its significance in chemical biology and food safety. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7-8H,4H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYNFPDCDQSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)C(C(=O)N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558675 | |
| Record name | 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-26-1 | |
| Record name | 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetyl 5 2 Methylpropyl Pyrrolidine 2,4 Dione and Its Analogues
Retrosynthetic Analysis of the 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione Core
A logical retrosynthetic analysis of the target compound, this compound, identifies key disconnections that form the basis of most synthetic plans. The first primary disconnection is the removal of the C-3 acetyl group via a retro-acylation reaction. This simplifies the target to the core scaffold, 5-(2-methylpropyl)pyrrolidine-2,4-dione.
The second major disconnection breaks the pyrrolidine-2,4-dione (B1332186) ring itself. A retro-Dieckmann condensation is a plausible step, opening the ring to reveal an N-acylated amino acid ester intermediate. This acyclic precursor contains all the necessary atoms for the heterocyclic core. Further disconnection of this intermediate through a retro-amide bond formation separates the two primary building blocks: an amino acid component and a four-carbon dicarbonyl unit. For the specific target, the amino acid is L-leucine (which provides the 2-methylpropyl side chain at C-5), and the C4 unit is typically derived from a malonic acid equivalent. This analysis suggests a convergent synthesis starting from L-leucine ester and a suitable acylating agent like an acyl malonate.
Conventional Synthetic Routes to Substituted Pyrrolidine-2,4-diones
Traditional methods for synthesizing the pyrrolidine-2,4-dione ring system have been well-established for decades and typically involve a two-stage process of condensation followed by cyclization.
The initial step in many conventional syntheses involves the N-acylation of an α-amino acid ester. To construct the precursor for this compound, the methyl or ethyl ester of L-leucine is condensed with an activated malonic acid derivative, such as malonyl chloride or a Meldrum's acid derivative. This reaction forms an N-acyl-α-amino ester, which serves as the direct precursor for the subsequent cyclization step. The choice of reagents and reaction conditions is crucial to ensure high yields and prevent side reactions.
The most common and historically significant method for forming the pyrrolidine-2,4-dione ring from the N-acylated amino acid ester is the Dieckmann cyclization. This is an intramolecular Claisen condensation where a strong base, such as sodium ethoxide or potassium tert-butoxide, is used to deprotonate the α-carbon of the malonate portion, which then attacks the amino acid's ester carbonyl group to form the five-membered ring.
However, a significant drawback of this base-mediated cyclization is the potential for epimerization at the C-5 position, which corresponds to the α-carbon of the original amino acid. This can lead to a loss of stereochemical purity, which is a critical concern when synthesizing chiral natural products. The extent of this racemization can be influenced by the choice of base, solvent, and reaction temperature.
Table 1: Comparison of Bases in Dieckmann Cyclization for Tetramic Acid Synthesis
| Base | Solvent | Temperature | Typical Outcome |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Effective for cyclization, but can lead to significant epimerization. |
| Potassium tert-Butoxide (KOtBu) | THF | Room Temp. | A strong, non-nucleophilic base that can promote cyclization. |
| Lithium Telluride (Li₂Te) | THF | Mild | Promotes cyclization under mild, non-basic conditions, reducing side products. |
Modern and Efficient Synthesis Strategies for this compound and its Analogues
To overcome the limitations of conventional methods, particularly regarding efficiency and stereochemical control, modern synthetic strategies have been developed. These include multicomponent reactions and more direct acylation approaches.
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. For the synthesis of tetramic acid derivatives, an Ugi/Dieckmann condensation sequence has been developed. This approach combines the Ugi four-component reaction (Ugi-4CR) with a subsequent Dieckmann cyclization.
In this strategy, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide intermediate. By carefully choosing the components, an intermediate suitable for Dieckmann cyclization can be generated. For example, using a keto-acid as one component can install the necessary ester functionality for the final ring-closing step. This combinatorial approach allows for the creation of diverse libraries of pyrrolidine-2,4-diones by simply varying the initial components.
Instead of building the acetyl group into the backbone before cyclization, a more convergent and modern approach involves the direct acylation of a pre-formed 5-(2-methylpropyl)pyrrolidine-2,4-dione ring at the C-3 position. This C-acylation is typically mediated by a Lewis acid.
Theoretical studies using density functional theory (DFT) have investigated this reaction and suggest that aluminum chlorides are promising Lewis acids for promoting the C-acylation of pyrrolidine-2,4-diones. Experimentally, harsh conditions are often required, which can risk isomerization of existing stereocenters. However, selective C-acylation protocols have been developed. One effective method involves reacting the tetramic acid with an acid chloride (e.g., acetyl chloride) in the presence of a Lewis acid.
A different, high-yield, two-step method for selective 3-acylation involves reacting the tetramic acid with the ylide Ph₃PCCO, followed by a Wittig olefination with an aldehyde. This method is noted for its simplicity and tolerance of pH-sensitive groups, making it superior to some established protocols.
Table 2: Selected Lewis Acids for Acylation Reactions
| Lewis Acid Catalyst | Typical Acylating Agent | Conditions | Notes |
| Aluminum Chloride (AlCl₃) | Acid Chloride | Anhydrous, inert atmosphere | Identified as a promising catalyst through theoretical (DFT) studies. |
| Copper(II) Triflate (Cu(OTf)₂) | Acetic Anhydride | Mild conditions, CH₂Cl₂ solvent | A versatile and efficient catalyst for various acylation reactions. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Acid Chloride | Anhydrous, inert atmosphere | Used in classic protocols for the acylation of tetramic acids. |
Stereoselective Synthesis of Pyrrolidinedione Derivatives
The controlled spatial arrangement of substituents on the pyrrolidinedione ring is crucial for its biological activity. Stereoselective synthesis aims to produce specific stereoisomers, which can be a significant challenge, especially when creating quaternary carbon centers.
A notable diastereoselective method provides access to densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. researchgate.net This approach involves a one-pot, three-component cyclization/allylation reaction, followed by a Claisen rearrangement. The operational simplicity and high diastereoselectivity of this sequence make it a valuable tool for accessing complex heterocyclic scaffolds that are not easily made through other methods. researchgate.net The synthesis of five-membered nitrogen-containing heterocycles like pyrrolidinediones remains a challenge with considerable economic potential for the pharmaceutical industry. researchgate.net
General approaches to stereoselective synthesis of pyrrolidine (B122466) rings often fall into two main categories:
Using Chiral Precursors : This strategy employs readily available chiral molecules, such as the amino acid proline or its derivatives, as the starting material. The existing stereocenter guides the formation of new stereocenters during the synthesis. nih.govmdpi.com
Cyclization of Acyclic Precursors : In this method, an open-chain molecule is induced to form the pyrrolidine ring. Stereoselectivity is achieved by using chiral catalysts or auxiliaries during the cyclization step. nih.govmdpi.com
These fundamental strategies are adaptable for the synthesis of various substituted pyrrolidinedione derivatives, allowing for the creation of optically pure compounds. mdpi.com
Derivatization and Functionalization Strategies for this compound Analogues
The pyrrolidine-2,4-dione core, particularly the 3-acetyl group and the dione (B5365651) carbonyls, offers multiple sites for chemical modification. Derivatization is a key strategy to create libraries of analogues for structure-activity relationship (SAR) studies.
Introduction of Oxime Ether Moieties
The carbonyl groups within the pyrrolidinedione structure are reactive sites for condensation reactions. The introduction of oxime ether functionalities is a common derivatization strategy. This is typically achieved by reacting the ketone group (such as the 3-acetyl group or the C4-keto group) with hydroxylamine (B1172632) or its O-substituted derivatives. While direct examples on this compound are specific, the general chemistry of pyrrolidine-2,3-diones and related compounds supports this transformation. researchgate.netresearchgate.net The formation of oxime ethers can alter the compound's polarity, hydrogen bonding capability, and steric profile, which can influence its biological interactions.
Hydrazone and Hydrazido/Hydrazono Compound Formation
The formation of hydrazones represents another important functionalization strategy for pyrrolidinedione analogues. The carbonyl groups of the parent molecule can react with hydrazine (B178648) or substituted hydrazines to yield the corresponding hydrazones. researchgate.netnih.gov These reactions are typically straightforward condensation processes. For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with hydrazine hydrate (B1144303) has been reported to yield a 3-hydrazinomethylene derivative. nih.gov
The general synthetic approach involves reacting the pyrrolidinedione with a suitable hydrazide in a solvent like ethanol, often with a catalytic amount of acid. nih.gov This modification introduces the versatile azomethine (–NHN=CH–) group, which is a key feature in many pharmacologically active compounds. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Pyrrolidine-2,4-dione derivative (with carbonyl group) | Hydrazine Hydrate | Hydrazone / Hydrazido derivative | nih.gov |
| Pyrrolidine-2,4-dione derivative (with carbonyl group) | Substituted Hydrazines/Hydrazides | Hydrazone / Hydrazido derivative | researchgate.netnih.gov |
N-Substitution and Side Chain Modifications
Modification of the pyrrolidinedione ring at the nitrogen atom (N-substitution) and at the side chains is a primary method for creating chemical diversity.
N-Substitution: The nitrogen atom of the pyrrolidine ring can be functionalized with various substituents. A common method is N-alkylation or N-arylation. For example, N-allylation has been achieved by reacting a pyrrolidine adduct with 3-bromopropene in the presence of a base like potassium carbonate. nih.gov The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has also been accomplished through the reaction of 3-pyrroline-2-one (B142641) precursors with aliphatic amines, which directly installs a substituent on the ring nitrogen. jst-ud.vnbeilstein-journals.org
Side Chain Modifications: The substituents at positions C3 and C5 are also targets for modification. The 3-acetyl group can be used as a handle for further reactions. Condensation reactions at the C3 position are well-documented. For instance, 1,5-diphenylpyrrolidine-2,4-dione has been condensed with various aromatic aldehydes to produce 3-arylidene derivatives. nih.gov These derivatives can then undergo further reactions, such as Michael additions, to create more complex structures. nih.gov
The following table summarizes key derivatization strategies for the pyrrolidinedione scaffold.
| Position | Modification Type | Reagents/Conditions | Resulting Structure | References |
| N-1 | N-Allylation | 3-Bromopropene, K₂CO₃ | N-allyl pyrrolidinedione | nih.gov |
| N-1 | N-Substitution | Aliphatic Amines | 1-Alkyl/Aryl-pyrrolidinedione | jst-ud.vnbeilstein-journals.org |
| C-3 | Hydrazone Formation | Hydrazine Hydrate | 3-(Hydrazonomethyl)pyrrolidinedione | nih.gov |
| C-3 | Arylidene Formation | Aromatic Aldehydes | 3-Arylidene-pyrrolidinedione | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 3 Acetyl 5 2 Methylpropyl Pyrrolidine 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon skeleton and establish the precise connectivity of all atoms within the 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione molecule.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and nature of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the isobutyl group, the acetyl group, and the pyrrolidine (B122466) ring. The isobutyl group would present a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and two diastereotopic protons for the methylene (B1212753) group adjacent to the stereocenter at C5. The acetyl group would exhibit a sharp singlet integrating to three protons. Protons on the pyrrolidine ring (at C5 and the methylene at C3, if not enolized) would appear at chemical shifts influenced by the adjacent carbonyl and nitrogen atoms.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would be characterized by signals for the two carbonyl carbons (C2 and C4) of the pyrrolidine-dione ring at low field (typically >160 ppm). The acetyl group would show a carbonyl carbon signal and a methyl carbon signal. The carbons of the 5-(2-methylpropyl) substituent and the carbons of the heterocyclic ring (C3 and C5) would resonate in the aliphatic region of the spectrum. In certain solvents like DMSO, peak broadening may be observed for the acetyl group carbons due to tautomerism. beilstein-journals.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine Ring | C2 | - | ~170-175 |
| C3 | ~3.5-4.0 (CH) | ~55-65 | |
| C4 | - | ~190-200 | |
| C5 | ~4.0-4.5 (CH) | ~60-70 | |
| Acetyl Group | C=O | - | ~195-205 |
| CH₃ | ~2.2-2.5 (s, 3H) | ~25-30 | |
| Isobutyl Group | CH₂ | ~1.5-1.9 (m, 2H) | ~40-45 |
| CH | ~1.8-2.2 (m, 1H) | ~24-28 | |
| CH₃ | ~0.9-1.0 (d, 6H) | ~21-23 |
Note: Predicted values are based on data from analogous substituted pyrrolidinedione structures. Actual values may vary depending on solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would be instrumental in confirming the spin system of the isobutyl group, showing correlations between the methyl protons, the methine proton, and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure. For instance, the singlet of the acetyl protons would correlate with the methyl carbon of that group. jst-ud.vn
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments. jst-ud.vn Key expected correlations would include the one between the acetyl protons and the C3 and C4 carbons of the ring, confirming the attachment of the acetyl group. Additionally, correlations between the C5 proton and the carbons of the isobutyl group would verify its position. jst-ud.vn
Pyrrolidine-2,4-diones, also known as tetramic acids, are known to exist in a dynamic equilibrium between several tautomeric forms. researchgate.net The 3-acetyl derivative can exist in a diketo form and multiple enol forms, where a proton can migrate from C3 to the oxygen of either the C2, C4, or acetyl carbonyl group.
NMR spectroscopy is a primary tool for investigating this phenomenon. encyclopedia.pub The tautomeric equilibrium is often solvent-dependent. In a hydrogen-bond accepting solvent like DMSO, the enol forms are often stabilized. beilstein-journals.orgnih.gov This can be observed in the ¹H NMR spectrum by the appearance of a downfield signal for the enolic hydroxyl proton. Furthermore, the chemical shifts of the ring carbons (C3 and C4) and the acetyl carbons can change significantly depending on the dominant tautomer. In some cases, slow interconversion on the NMR timescale can lead to signal broadening or the appearance of separate signals for each tautomer. beilstein-journals.orgnih.govresearchgate.net
Mass Spectrometry (MS) Applications in Compound Characterization and Purity Assessment
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound, providing powerful evidence for its identity. For this compound (molecular formula C₁₀H₁₅NO₃), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. jst-ud.vn Techniques like Electrospray Ionization (ESI) are commonly used, which typically detect the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. jst-ud.vn
Table 2: Calculated Exact Masses for C₁₀H₁₅NO₃ Adducts
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]⁺˙ | C₁₀H₁₅NO₃ | 197.1052 |
| [M+H]⁺ | C₁₀H₁₆NO₃⁺ | 198.1125 |
| [M+Na]⁺ | C₁₀H₁₅NNaO₃⁺ | 220.0944 |
| [M+K]⁺ | C₁₀H₁₅KNO₃⁺ | 236.0683 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. It is highly effective for assessing the purity of a sample and identifying any volatile impurities or byproducts from a synthesis. While the volatility of this compound may be limited, GC-MS analysis could be feasible.
The mass spectrum obtained from GC-MS would show a molecular ion peak (M⁺˙) corresponding to the compound's molecular weight. Furthermore, the fragmentation pattern provides structural information. Expected fragmentation pathways would include the loss of the isobutyl side chain (a loss of 57 Da) or the acetyl group (a loss of 43 Da), leading to characteristic fragment ions that help confirm the structure. The analysis of related heterocyclic compounds like 2-pyrrolidinones by GC-MS has been documented. d-nb.info
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands corresponding to its structural features. Due to the absence of experimental data, a detailed analysis of the vibrational modes cannot be provided. A hypothetical IR data table would typically include the frequency of the absorption band (in cm⁻¹), the intensity of the band (e.g., strong, medium, weak), and the corresponding functional group and vibrational mode.
Hypothetical Infrared Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| Data Not Available | - | C-H (Aliphatic) Stretch |
| Data Not Available | - | C=O (Amide) Stretch |
| Data Not Available | - | C=O (Ketone) Stretch |
| Data Not Available | - | N-H (Amide) Stretch/Bend |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, stereochemistry, and the nature of intermolecular and intramolecular interactions for this compound. Without a published crystal structure, a detailed discussion is not feasible.
Elucidation of Molecular Conformation and Stereochemistry
Analysis of the X-ray diffraction data would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for a precise description of the conformation of the pyrrolidine-2,4-dione (B1332186) ring and the orientation of the acetyl and 2-methylpropyl substituents. The stereochemistry at any chiral centers would also be unambiguously determined.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound would be elucidated through X-ray diffraction, showing how individual molecules interact with each other in the solid state. This analysis would identify any intermolecular forces, such as hydrogen bonds, which are expected to be present given the amide and ketone functionalities. Intramolecular interactions, like hydrogen bonds that can influence the molecule's conformation, would also be identified. Studies on similar pyrrolidinone structures suggest that intramolecular hydrogen bonding can play a significant role in stabilizing the enamine tautomer form. mdpi.comresearchgate.net
Theoretical and Computational Studies on 3 Acetyl 5 2 Methylpropyl Pyrrolidine 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These calculations help in understanding chemical reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For compounds like 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate the molecule's energy.
In related heterocyclic compounds, such as substituted 3-pyrroline-2-ones, DFT calculations have been performed to assess the relative stability of different forms of the molecule. nih.govbeilstein-journals.org For instance, the B3LYP functional combined with various basis sets (e.g., 6-31+G(d,p) for optimization and 6-311++G(2d,2p) for single-point energies) is commonly used to compute the energies of different isomers and the transition states that connect them. nih.govbeilstein-journals.org Such calculations can reveal which tautomeric or conformational form is energetically favored, providing insights into the compound's likely structure and reactivity. nih.govbeilstein-journals.org This approach allows for the prediction of thermodynamic and kinetic selectivity in reactions involving the pyrrolidine-dione scaffold. nih.gov
Table 1: Application of DFT in Analyzing Related Pyrrolidine-dione Compounds
| Computational Task | Purpose | Example Finding in Analogues |
|---|---|---|
| Geometry Optimization | To find the lowest energy, most stable 3D structure of the molecule and its various forms (tautomers, conformers). | Determines bond lengths, bond angles, and dihedral angles that characterize the molecular shape. |
| Energy Calculation | To determine the relative stability of different isomers and the energy barriers for their interconversion. | In related pyrrolin-2-ones, the energy difference between tautomers was found to be small (e.g., 0.4-1.3 kcal·mol⁻¹), indicating they can coexist. nih.gov |
| Frequency Calculation | To confirm that an optimized structure is a true energy minimum and to predict vibrational spectra (e.g., IR). | Confirms the nature of stationary points on the potential energy surface. |
The 3-acylpyrrolidine-2,4-dione scaffold is known to exhibit complex tautomerism. rsc.org Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, several tautomeric forms are possible due to the presence of the dione (B5365651) and acetyl groups.
Structural studies on various bioactive 3-acylpyrrolidine-2,4-diones have confirmed their existence as different tautomers in solution, a phenomenon investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. rsc.org Computational models are essential for interpreting this experimental data. DFT calculations can model these tautomeric equilibria in both the gas phase and in different solvents by incorporating a solvent model (like the Polarizable Continuum Model, PCM). nih.gov These calculations help determine the relative stability of each tautomer and the energy barriers for their interconversion, explaining why multiple forms might be observed experimentally. nih.govbeilstein-journals.org The presence and stability of intramolecular hydrogen bonds, which often stabilize certain tautomers, can also be accurately modeled. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, stability, and interactions with the surrounding environment, such as a solvent or a biological receptor.
For a flexible molecule like this compound, with its rotatable isobutyl and acetyl groups, MD simulations can explore its conformational landscape. This process, known as conformational sampling, helps identify the most populated and energetically favorable shapes the molecule adopts in solution. In drug design studies involving similar heterocyclic scaffolds like thiazolidine-2,4-diones, MD simulations are used to assess the stability of a ligand when bound to its protein target, providing a more dynamic and realistic view of the molecular interactions than static models alone. nih.gov
In Silico Prediction of Potential Biological Target Interactions
In silico methods are instrumental in identifying potential biological targets for a compound and predicting the nature of its interaction. These computational screening techniques can significantly accelerate the early stages of drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our compound of interest) when bound to a second molecule (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which represents the most stable and likely interaction.
For novel compounds, docking studies are performed against a panel of known protein targets to generate hypotheses about their mechanism of action. For example, in studies of other nitrogen-containing heterocycles, docking has been used to predict binding to enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX), which are involved in inflammation. nih.gov A typical docking workflow involves preparing the 3D structures of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to rank the different binding poses.
Following a docking simulation, the results are analyzed to predict the strength of the interaction (binding affinity) and to visualize the specific molecular interactions that stabilize the ligand-receptor complex. Scoring functions provide a numerical estimate of binding affinity (e.g., in kcal/mol), which helps prioritize compounds for further experimental testing.
Analysis of the interaction network reveals which amino acid residues in the protein are involved in binding and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). In the discovery of novel inhibitors for bacterial enzymes, identifying these key interactions is crucial for understanding the basis of a compound's activity and for guiding future chemical modifications to improve potency and selectivity. nih.gov
Computational Studies on Reaction Mechanisms and Pathways for Pyrrolidinedione Synthesis
The synthesis of the pyrrolidinedione core, a key structural motif in this compound, has been the subject of detailed computational investigation. Quantum chemical studies have been employed to elucidate the complex reaction mechanisms involved in the formation of this heterocyclic system. These theoretical models provide a step-by-step view of the synthetic process, identifying intermediates, transition states, and the energy barriers associated with each step.
One prominent pathway studied computationally involves a multi-stage, one-pot synthesis from precursors like nitromethane and coumarin derivatives. nih.gov The proposed mechanism generally includes three critical stages:
Michael Addition: The reaction initiates with a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the addition of deprotonated nitromethane to a coumarin substrate has a calculated energy barrier of approximately 21.7 kJ mol⁻¹. nih.gov
Nef-type Rearrangement: A key step in the proposed mechanism is the rearrangement of the nitromethyl group. nih.gov This transformation is computationally demanding, with a high energy barrier for the proton transfer from the methylene (B1212753) to the nitro group, estimated to be around 197.8 kJ mol⁻¹. nih.gov The subsequent migration of an oxygen atom, which can be assisted by solvent molecules like water, has a calculated energy barrier of 142.4 kJ mol⁻¹. nih.gov
Cyclization: The final stage is the cyclization to form the pyrrolidine (B122466) ring, which is accompanied by the opening of the precursor's lactone ring. This step is characterized by a very low energy barrier of about 11.9 kJ mol⁻¹, suggesting a rapid and favorable ring formation once the necessary intermediate is formed. nih.gov However, a preceding tautomerization required for this cyclization presents a significant energy barrier of 178.4 kJ mol⁻¹. nih.gov
Cheminformatics and QSAR/ADMET Predictions
Cheminformatics provides essential tools for the in silico evaluation of a molecule's potential as a drug candidate. By calculating various molecular descriptors, it is possible to predict the compound's pharmacokinetic and pharmacodynamic properties. Quantitative Structure-Activity Relationship (QSAR) studies further correlate these descriptors with biological activity, guiding the design of more potent and safer molecules.
Drug-likeness and Bioavailability Assessment (in silico)
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. These assessments are typically based on rules derived from the analysis of successful oral drugs. The bioavailability of a drug, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. For this compound, several key parameters are predicted using computational models like those available through platforms such as SwissADME. nih.govnih.gov
Table 1: Predicted Physicochemical Properties and Drug-likeness of this compound
| Property/Rule | Predicted Value/Outcome | Description |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C₁₀H₁₅NO₃ | The elemental composition of the molecule. |
| Molecular Weight | 197.23 g/mol | The mass of one mole of the compound. |
| LogP (iLOGP) | 0.85 | A measure of lipophilicity; affects absorption and distribution. |
| Water Solubility | Soluble | Predicted solubility in water, crucial for administration and distribution. |
| TPSA (Topological Polar Surface Area) | 69.19 Ų | Influences membrane permeability and interaction with polar targets. |
| Drug-likeness Rules | ||
| Lipinski's Rule | Yes (0 violations) | A rule of thumb to evaluate drug-likeness for oral administration. |
| Ghose Filter | Yes (0 violations) | Defines physicochemical boundaries for drug-like molecules. |
| Veber Rule | Yes | Relates to oral bioavailability based on TPSA and rotatable bonds. |
| Egan Rule | Yes | A rule set for predicting good oral absorption. |
| Bioavailability |
Note: The data presented in this table are based on in silico predictions from established computational models.
The predictions indicate that this compound adheres to major drug-likeness rules, including Lipinski's rule of five, suggesting it has a high probability of being an orally active drug. Its predicted bioavailability score of 0.55 is promising for a lead compound.
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
ADMET properties determine the fate of a drug in the body and are critical for its efficacy and safety. In silico ADMET prediction is a cost-effective method to screen compounds early in the drug discovery pipeline. nih.gov
Table 2: Predicted ADMET Properties of this compound
| Parameter | Predicted Outcome | Significance |
|---|---|---|
| Absorption | ||
| GI Absorption | High | Predicts efficient absorption from the gastrointestinal tract. |
| Distribution | ||
| BBB Permeant | No | Predicts the compound is unlikely to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively effluxed from cells by P-gp. |
| Metabolism | ||
| CYP1A2 inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme, reducing drug-drug interaction risk. |
| CYP2C19 inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme, may lead to drug-drug interactions. |
| CYP2D6 inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |
| Excretion |
Note: The data presented in this table are based on in silico predictions from established computational models.
The ADMET profile suggests that this compound is likely to have high gastrointestinal absorption. A significant prediction is its potential to inhibit the CYP2C9 enzyme, a crucial factor to consider in further development due to the risk of interactions with other drugs metabolized by this enzyme. Its predicted inability to cross the blood-brain barrier suggests it may be more suitable for targeting peripheral biological systems.
Biochemical and Mechanistic Investigations of 3 Acetyl 5 2 Methylpropyl Pyrrolidine 2,4 Dione Activity
Enzyme Inhibition Studies and Mechanistic Elucidation
Inhibition of Dipeptidyl Peptidase-4 (DPP-4) and Related Enzyme Families
The pyrrolidine (B122466) scaffold is a key structural feature in certain classes of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is an established therapeutic strategy for managing type 2 diabetes.
Research into structure-activity relationships has identified compounds with a pyrrolidine segment as one of the major groups of DPP-4 inhibitors. For instance, cyanopyrrolidide compounds function as competitive inhibitors of the enzyme. internationalscholarsjournals.com These molecules, often classified as peptidomimetics, are designed to mimic the natural substrates of DPP-4. While the pyrrolidine-2,4-dione (B1332186) core of 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione aligns with this general structural class, specific inhibitory data for this compound and its close analogues against DPP-4 are not prominently featured in current research literature. Further investigation would be required to determine if the specific substitutions present in this molecule confer any significant or selective inhibitory activity against DPP-4 or related peptidases.
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms (e.g., CDK2/cyclin A2)
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them an attractive target for therapeutic intervention. The CDK2/cyclin A2 complex, in particular, is essential for the S-phase progression of the cell cycle. Despite extensive research into small molecule CDK inhibitors, which has yielded various chemical scaffolds such as pyrazolopyrimidines and flavonoids, a direct link between the pyrrolidine-2,4-dione class and CDK inhibition has not been established in the reviewed literature. Current research on CDK inhibitors primarily focuses on ATP-competitive and allosteric inhibitors that are structurally distinct from this compound.
Inducible Nitric Oxide Synthase (iNOS) Interaction and Inhibition
Inducible nitric oxide synthase (iNOS) produces large quantities of nitric oxide (NO) as part of the inflammatory response. While essential for host defense, prolonged iNOS expression and the subsequent overproduction of NO are associated with the pathophysiology of various inflammatory diseases. Consequently, selective iNOS inhibitors are sought as potential therapeutic agents. However, based on available research, there is no documented evidence to suggest that this compound or related tetramic acid derivatives are inhibitors of iNOS. The field of iNOS inhibitor development has largely focused on amino acid derivatives and other structurally unrelated heterocyclic compounds.
Modulation of Protein-Protein Interactions (e.g., p53/MDM2)
The interaction between the p53 tumor suppressor protein and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target in oncology. Inhibition of this protein-protein interaction (PPI) can reactivate p53, leading to tumor cell apoptosis. Structure-based drug design has identified the pyrrolidone scaffold as a promising core for developing potent p53-MDM2 inhibitors. rjpp.ro
Although structurally different from a pyrrolidine-2,4-dione, these pyrrolidone derivatives effectively mimic key p53 residues, enabling them to bind to the p53-binding pocket on MDM2. Optimization of this scaffold has led to the discovery of potent inhibitors with nanomolar binding affinities and the ability to inhibit tumor growth in xenograft models. rjpp.ro For example, certain optimized pyrrolidone derivatives have demonstrated significant inhibitory activity and selectivity for tumor cells. rjpp.ro The related spiro[pyrrolidin-3,2-oxindoles] scaffold has also been developed as a potent inhibitor of the MDM2-p53 interaction. scielo.org.mx These findings highlight the potential of the pyrrolidine/pyrrolidone core structure in the design of modulators for challenging protein-protein interactions.
| Compound | Scaffold Type | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| Compound 5 | Pyrrolidone | 780.0 nM | rjpp.ro |
| Compound 41 | Pyrrolidone | 260.0 nM | rjpp.ro |
| Compound 60a | Pyrrolidone | 150.0 nM | rjpp.ro |
Acetylcholinesterase Inhibition Mechanisms
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. wikipedia.org While the primary focus of research on this compound and its isomer Tenuazonic Acid (TeA) has been on their phytotoxic properties, some investigations have explored their potential in other therapeutic areas. Notably, TeA has been a compound of interest in drug development research for Alzheimer's disease. nih.gov Studies have shown that synthetic derivatives of TeA and molecular hybrids created using the TeA scaffold with other known drugs can exhibit acetylcholinesterase inhibiting activity. nih.gov This suggests that the tetramic acid core may serve as a viable starting point for designing novel AChE inhibitors.
Photosystem II Inhibition in Plant Biology
The most well-documented biological activity of the structural class to which this compound belongs is the inhibition of photosynthesis. The compound is an isomer of Tenuazonic Acid (TeA), a mycotoxin produced by Alternaria species, which is a potent phytotoxin and a well-characterized bioherbicide. internationalscholarsjournals.comscielo.org.mx
The primary mechanism of TeA's herbicidal activity is the potent inhibition of Photosystem II (PSII) in the chloroplasts of plants. scielo.org.mxnih.govnih.gov The process of photosynthesis relies on a flow of electrons through PSII and other complexes to generate energy. TeA disrupts this critical process by blocking electron transport at the acceptor side of PSII. nih.govnih.gov Specifically, it binds to the QB-binding site of the D1 protein within the PSII reaction center. nih.govnih.gov This binding event physically obstructs the transfer of electrons from the primary quinone electron acceptor, QA, to the secondary quinone acceptor, QB. nih.gov
The blockage of the electron transport chain leads to an accumulation of highly energized electrons and the formation of reactive oxygen species (ROS), including singlet oxygen (1O₂). scielo.org.mxnih.gov This surge in ROS induces severe oxidative stress, leading to lipid peroxidation, membrane damage, chlorophyll (B73375) degradation, and ultimately, programmed cell death, which manifests visually as chlorosis and necrosis in the plant tissue. scielo.org.mxnih.gov Research has confirmed that 3-acyl-5-alkyltetramic acid compounds, the chemical family of the subject compound, represent a promising structural framework for developing new photosynthetic inhibitors.
Interactions with Other Biological Macromolecules (e.g., DNA, Bovine Serum Albumin - BSA)
The interaction of Tenuazonic acid with key biological macromolecules is a subject of toxicological interest. While direct, specific binding studies with molecules like Bovine Serum Albumin (BSA) were not prominent in the reviewed literature, its effects on genetic material have been noted.
Research indicates that TeA may possess genotoxic potential, as it was observed to be somewhat mutagenic to Salmonella strains TA97 and TA102 in the presence of a metabolic activation system (S9). researchgate.net While other mycotoxins produced by Alternaria are known to be potent DNA-damaging agents through mechanisms like topoisomerase poisoning, TeA is considered of lower concern in this regard. scielo.org.mx The precise molecular mechanism of TeA's interaction with DNA has not been fully elucidated.
Modulation of Cellular Pathways in Research Models
Tenuazonic acid exerts significant influence on cellular pathways in both animal and plant models, primarily through the inhibition of protein synthesis and the induction of oxidative stress.
The primary molecular mechanism of Tenuazonic acid in eukaryotic cells is the potent inhibition of protein biosynthesis. wikipedia.orgresearchgate.net It acts on the ribosomes, specifically preventing the release of newly synthesized proteins, thereby halting translation. wikipedia.orgmedchemexpress.com This fundamental action underlies its broad cytotoxic effects.
Studies have demonstrated that TeA inhibits the proliferation of various mammalian cell lines. internationalscholarsjournals.com Its cytotoxicity has been quantified in cell lines such as 3T3 mouse fibroblasts, Chinese hamster lung (CHL) cells, and human hepatocytes (L-02 cells), with 3T3 cells showing the highest sensitivity. researchgate.netinternationalscholarsjournals.com The inhibition of proliferation is accompanied by a significant decrease in total cellular protein content. internationalscholarsjournals.com
| Cell Line | Type | EC50 (24h) | Reference |
| 3T3 | Mouse Fibroblast | 41.64 µg/ml | researchgate.netinternationalscholarsjournals.com |
| CHL | Chinese Hamster Lung | 59.33 µg/ml | researchgate.netinternationalscholarsjournals.com |
| L-O2 | Human Hepatocyte | 85.98 µg/ml | researchgate.netinternationalscholarsjournals.com |
In the context of cancer research, TeA has shown antineoplastic activity. abcam.comnih.gov It was found to inhibit skin tumor promotion in mice, a process in which it significantly decreased the number of tumors and reduced the rate of tumor growth. wikipedia.orgmedchemexpress.com This effect is linked to its ability to inhibit the induction of ornithine decarboxylase (ODC), a key enzyme in cell proliferation. medchemexpress.com
Furthermore, investigations into its effects on human colon adenocarcinoma cells (Caco-2) revealed that TeA can induce severe oxidative stress and synergistic toxic effects when combined with other mycotoxins. nih.gov This toxicity involves the modulation of lipid and amino acid metabolism and key signaling pathways such as the PI3K/AKT/FOXO pathway. nih.gov In leukocytes, TeA has also been shown to regulate immune function through the production of reactive oxygen species (ROS). medchemexpress.com
Tenuazonic acid is a highly effective phytotoxin, largely due to its potent and specific inhibition of photosynthesis. scielo.org.mxresearchgate.net Its primary target is Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. wikipedia.orgmedchemexpress.comfao.org
The mechanism of action involves the interruption of electron flow on the acceptor side of PSII. nih.gov TeA binds to the QB-site on the D1 protein, which blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). wikipedia.orgfao.org This blockage halts the photosynthetic process and leads to a cascade of damaging downstream effects. scielo.org.mxwikipedia.org
The inhibition of electron transport causes a rapid accumulation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), within the chloroplasts. scielo.org.mxnih.gov This ROS burst induces significant oxidative stress, leading to chlorophyll degradation, lipid peroxidation, and the rupture of plasma membranes. scielo.org.mx Macroscopically, these cellular events manifest as chlorosis (yellowing) and necrosis (tissue death) in plant leaves. scielo.org.mxinternationalscholarsjournals.com This TeA-triggered cell death is a crucial virulence factor that allows pathogenic fungi like Alternaria alternata to successfully infect host plants. nih.govnih.gov
| Target Process/Component | Specific Effect of Tenuazonic Acid | Consequence | References |
| Photosystem II (PSII) | Blocks electron transport from QA to QB by binding to the D1 protein. | Inhibition of photosynthesis. | scielo.org.mxwikipedia.orgfao.org |
| Cellular Redox State | Induces a burst of Reactive Oxygen Species (ROS), especially ¹O₂. | Oxidative stress, lipid peroxidation. | scielo.org.mxnih.gov |
| Chloroplasts | Causes chlorophyll breakdown and organelle disintegration. | Chlorosis and loss of photosynthetic capacity. | scielo.org.mx |
| Plant Tissues | Leads to plasma membrane rupture and cell death. | Necrosis and lesion formation. | scielo.org.mxnih.gov |
| Plasma Membrane H+-ATPase | Inhibits enzyme activity, dependent on the C-terminal domain. | Reduced cell elongation and root growth. | nih.gov |
Mechanisms of Antimicrobial Action in Microbial Systems
Tenuazonic acid also exhibits activity against certain microbial systems, although this area is less extensively studied than its cytotoxic and phytotoxic effects.
Tenuazonic acid and related tetramic acids have been reported to possess antibacterial properties. researchgate.netabcam.com Early studies demonstrated its activity against specific Gram-positive bacteria, notably Bacillus megaterium. nih.govacs.org The primary mechanism of its antibacterial action is believed to be consistent with its mode of action in eukaryotes: the inhibition of protein synthesis. By targeting bacterial ribosomes, it can halt the production of essential proteins, leading to the cessation of growth and cell death.
While Tenuazonic acid is a mycotoxin produced by several fungal genera, including Alternaria, Phoma, and Pyricularia, its activity against other fungi is not well-documented in the reviewed scientific literature. scielo.org.mx Some crude extracts from Alternaria tenuissima, which contain TeA as a major component, have shown antimicrobial activity against the model fungus Candida albicans. mdpi.comresearchgate.net However, the specific contribution of TeA to this antifungal effect, separate from other metabolites in the extract, has not been clearly established. Its primary characterization remains that of a phytotoxin and a general inhibitor of eukaryotic protein synthesis.
Based on a comprehensive search of available scientific literature, there is currently no specific research data on the antioxidative biochemical mechanisms or the neurochemical activity and receptor/transporter ligand interactions of the chemical compound This compound .
Therefore, it is not possible to provide a detailed and scientifically accurate article on the requested topics as outlined. The foundational research required to generate content for the specified sections and subsections does not appear to be publicly available at this time.
Structure Activity Relationship Sar Studies of 3 Acetyl 5 2 Methylpropyl Pyrrolidine 2,4 Dione Derivatives
Analysis of Substituent Effects on Biochemical Activity and Target Binding
Substituents at the C3-Position: The C3 position is a frequent site for modification and significantly impacts the biological profile. In studies on anticonvulsant pyrrolidine-2,5-dione derivatives, the nature of the substituent at C3 was a strong determinant of activity. nih.gov For instance, non-aromatic, bulky groups like sec-butyl or isopropyl at this position were shown to enhance anticonvulsant effects in specific seizure models. nih.gov In contrast, aryl groups at the same position can confer different activities. For anti-inflammatory derivatives targeting cyclooxygenase (COX) enzymes, the introduction of various aryl carbonyl groups at C3 led to compounds with potent and selective COX-2 inhibition. ebi.ac.uk
Substituents at the C5-Position: The substituent at the C5 position often plays a role in establishing key interactions within the binding site of a biological target. The 2-methylpropyl (isobutyl) group in the title compound is a moderately bulky, hydrophobic moiety. In related scaffolds, alkyl groups at this position are known to influence binding affinity and selectivity. For example, in a series of pyrrolidine-2,3-diones with antimicrobial properties, a 5-ethyl moiety was found to be beneficial for activity. nih.gov Altering the size, shape, and polarity of the C5-substituent can modulate interactions with hydrophobic pockets in target proteins.
Substituents on the N1-Nitrogen: The nitrogen atom of the pyrrolidine (B122466) ring is another critical point for modification. N-substitution can alter the compound's physicochemical properties, such as solubility and membrane permeability, and can introduce new interactions with the target. In anti-inflammatory pyrrolidine-2,5-diones, N-aryl substitution was a key feature, with different aromatic groups leading to varied potencies. ebi.ac.uk Similarly, in a series of antifungal pyrrolidine-2,4-diones, the presence of a nitrophenyl group on the ring nitrogen was found to enhance activity, potentially by optimizing hydrogen bonding interactions with the target enzyme. researchgate.net
The following table summarizes the general effects of substituents on the activity of related pyrrolidine-dione scaffolds.
| Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |
| C3 | Non-aromatic (e.g., sec-butyl, isopropyl) | Enhanced anticonvulsant activity | Pyrrolidine-2,5-diones |
| C3 | Aryl Carbonyl | Potent and selective COX-2 inhibition | Pyrrolidine-2,5-diones |
| C5 | Small Alkyl (e.g., ethyl) | Improved antimicrobial activity | Pyrrolidine-2,3-diones |
| N1 | Substituted Aryl (e.g., nitrophenyl) | Enhanced antifungal and anti-inflammatory activity | Pyrrolidine-2,4/2,5-diones |
Stereochemical Influence on Molecular Recognition and Biological Activity
Stereochemistry is a pivotal factor in drug design, as biological systems are inherently chiral. The spatial arrangement of atoms in a molecule dictates its ability to bind to a specific receptor or enzyme active site. The pyrrolidine scaffold contains multiple stereogenic centers, and the absolute configuration of these centers can lead to significant differences in biological activity. nih.gov
For derivatives of 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione, chiral centers exist at both the C3 and C5 positions. The relative and absolute stereochemistry at these positions determines the three-dimensional shape of the molecule and the orientation of the acetyl and isobutyl substituents. This orientation is critical for molecular recognition by the target protein. nih.gov
Studies on other substituted pyrrolidines have consistently demonstrated the importance of stereochemistry. For example, in a series of dual PPARα/γ agonists with a pyrrolidine core, the cis-configuration of substituents at the C3 and C4 positions was preferred over the trans orientation for optimal activity. nih.gov In other cases, different stereoisomers can exhibit not just different potencies but entirely different biological profiles. nih.gov The synthesis of densely substituted pyrrolidines often employs stereoselective methods, such as [3+2] cycloaddition reactions, to control the configuration of the newly formed stereocenters, highlighting the recognized importance of obtaining stereochemically pure compounds for biological evaluation. acs.orgrsc.org
The specific spatial arrangement of the acetyl group at C3 and the isobutyl group at C5 will govern how the molecule fits into its binding site. One stereoisomer might position these groups for optimal hydrophobic and hydrogen-bonding interactions, leading to high affinity, while another isomer may cause steric clashes or fail to engage with key residues, resulting in weak or no activity. Therefore, stereoselective synthesis and the evaluation of individual stereoisomers are essential steps in the SAR exploration of this chemical class. mdpi.comrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. frontiersin.org By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov
For a series of this compound derivatives, a QSAR study would involve generating a dataset of analogs with known biological activities and calculating a range of molecular descriptors for each. These descriptors quantify various physicochemical properties, including:
Electronic Descriptors: Such as partial atomic charges and dipole moment, which describe the electronic aspects of the molecule.
Steric Descriptors: Such as molecular volume, surface area, and molar refractivity, which relate to the size and shape of the molecule. nih.gov
Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure. nih.gov
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that links a combination of descriptors to the observed biological activity. nih.gov A robust QSAR model, validated through internal and external testing, can be highly predictive. nih.govresearchgate.net For instance, a 3D-QSAR study on antifungal pyrrolidine-2,4-dione (B1332186) derivatives revealed that introducing specific hydrophobic fragments at certain positions could significantly increase activity. rsc.org Such models provide a quantitative framework for understanding the SAR and allow for the virtual screening of new derivative ideas before committing to their synthesis. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is another powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. frontiersin.org
For the this compound scaffold, a pharmacophore model could be developed based on a set of known active derivatives. The common features would likely include:
Hydrogen Bond Acceptors: The carbonyl oxygens of the dione (B5365651) and acetyl groups.
Hydrogen Bond Donor: The N-H group of the pyrrolidine ring (if unsubstituted).
Hydrophobic Feature: The 2-methylpropyl (isobutyl) group at the C5 position.
This model serves as a 3D query to search virtual compound libraries for new molecules that fit the pharmacophoric requirements, potentially identifying novel and structurally diverse hits. The pyrrolidine ring itself is considered a versatile pharmacophore group due to its 3D structure and its ability to present substituents in specific spatial orientations. nih.govnih.gov Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. It helps to rationalize the observed SAR and guides the design of new molecules with an improved fit to the hypothetical binding site.
Design and Synthesis of Focused Libraries for SAR Exploration
To systematically explore the SAR of this compound derivatives, the design and synthesis of focused chemical libraries are essential. This approach involves creating a collection of related compounds where specific positions on the scaffold are varied in a controlled manner. nih.gov
Synthetic strategies for building libraries of pyrrolidine derivatives often leverage combinatorial chemistry principles. nih.gov Key reactions for introducing diversity include:
N-Alkylation/Arylation: The pyrrolidine nitrogen can be readily substituted by reacting a precursor with a variety of alkyl halides or aryl boronic acids to explore the impact of N-substituents.
C3-Acyl Group Modification: The acetyl group at C3 can be modified, or different acyl groups can be introduced using Claisen condensation-type reactions with various esters.
C5-Substituent Variation: Accessing analogs with different C5 substituents typically requires starting from different precursors, for example, by using different amino acids or their derivatives in the initial ring-forming reactions.
Multi-component reactions and solid-phase synthesis are often employed to streamline the production of these libraries. nih.gov For example, a library of mercaptoacyl pyrrolidines was successfully prepared on a polymeric support using a "split-pool" synthesis strategy, which allowed for the rapid generation and screening of a large number of compounds. nih.gov By synthesizing and screening such focused libraries, researchers can efficiently map the SAR landscape, identify key structural features that drive activity, and rapidly advance lead optimization efforts. nih.gov
Natural Occurrence, Biosynthesis, and Biotransformation of Pyrrolidinediones
Identification of Natural Sources of Related Pyrrolidinedione Compounds (e.g., Tenuazonic Acid from Fungi)
The pyrrolidinedione scaffold is a core structure in several naturally occurring metabolites, most notably the mycotoxin Tenuazonic Acid (TeA). TeA and its derivatives are primarily produced by various species of filamentous fungi, particularly those within the Alternaria genus. These fungi are ubiquitous and are common plant pathogens, leading to the contamination of numerous agricultural commodities. blackmould.me.ukresearchgate.net
Alternaria alternata is considered a major producer of TeA, but many other species within the genus, such as A. longipes and A. tenuissima, are also known sources. blackmould.me.ukscielo.org.mx Beyond Alternaria, TeA has been isolated from fungi in other genera, including Phoma, Pyricularia oryzae (the rice blast fungus), and some Aspergillus species. scielo.org.mxacs.org The compound 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione, also known as 3-acetyl-5-isobutyltetramic acid, has been identified as a product of Alternaria tenuis when its culture is supplemented with L-leucine. nih.gov
Table 1: Natural Sources of Selected Pyrrolidinedione Compounds
| Compound Name | Natural Source (Genus) | Common Substrates/Environment |
|---|---|---|
| Tenuazonic Acid | Alternaria, Pyricularia, Phoma, Aspergillus | Cereals, fruits, vegetables, soil blackmould.me.ukscielo.org.mx |
| 3-acetyl-5-isopropyltetramic acid | Alternaria | Fungal culture with L-valine supplementation scielo.org.mxnih.gov |
| 3-acetyl-5-isobutyltetramic acid | Alternaria | Fungal culture with L-leucine supplementation scielo.org.mxnih.gov |
Proposed Biosynthetic Pathways for Pyrrolidinedione Scaffolds
The biosynthesis of the pyrrolidinedione core in compounds like Tenuazonic Acid is a well-studied process involving a hybrid enzyme system. scielo.org.mx The pathway for TeA has been elucidated in fungi such as Pyricularia oryzae and Alternaria alternata. nih.govresearchgate.netapsnet.org It is synthesized from the amino acid L-isoleucine and two acetate (B1210297) units (via acetoacetyl-coenzyme A). scielo.org.mxresearchgate.net
The key enzyme responsible for this synthesis is a unique hybrid of a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), named TeA synthetase 1 (TAS1). nih.govresearchgate.net The process unfolds as follows:
Activation: The NRPS module of TAS1 specifically selects and activates L-isoleucine. scielo.org.mxnih.gov
Condensation: The activated isoleucine is then condensed with acetoacetyl-CoA to form an N-acetoacetyl-L-isoleucine intermediate. scielo.org.mxapsnet.org
Cyclization: The PKS module, which contains only a ketosynthase (KS) domain, catalyzes the final Dieckmann condensation reaction. researchgate.net This crucial cyclization step forms the tetramic acid ring of the pyrrolidinedione scaffold and releases the final TeA molecule. nih.govresearchgate.net
This NRPS-PKS hybrid system is distinct from many other fungal metabolic pathways and highlights an efficient enzymatic strategy for generating structural complexity. nih.gov The production of TeA is also regulated by other specific genes, including a transcription factor (TAS2) and a global regulator of secondary metabolism (PoLAE1), which respond to environmental signals. acs.org
Characterization of Enzymatic Pathways Involved in Pyrrolidinedione Metabolism and Biotransformation
While the biosynthesis of pyrrolidinediones is well-characterized, the specific enzymatic pathways for their metabolism and biotransformation are less understood. In the producing fungi, efflux pumps are crucial for managing the toxicity of these self-produced compounds. For instance, in Alternaria alternata, a major facilitator superfamily (MFS) transporter, AaMFS1, has been identified as an efflux pump for the transmembrane transport of TeA out of the cell. apsnet.org This protein is located on the cell's plasma membrane and is essential for the fungus to tolerate and secrete the toxin. scielo.org.mx
Fungi of the Alternaria genus are known for their ability to biotransform various chemical compounds as a survival tactic. nih.gov This capability involves enzymes that can perform reactions like hydrogenation and hydroxylation on different molecular scaffolds. While specific enzymes that metabolize TeA in other organisms have not been fully detailed, it is known that when ingested by animals, TeA is rapidly absorbed and almost completely excreted in urine within 24 hours, suggesting efficient metabolic processing. researchgate.net
Ecological Roles and Significance of Pyrrolidinedione Derivatives in Natural Systems
Pyrrolidinedione derivatives, particularly Tenuazonic Acid, play significant ecological roles as mycotoxins. researchgate.net Their primary function is often related to pathogenesis and competition. As a phytotoxin, TeA is a key virulence factor for pathogenic fungi like Alternaria alternata and Pyricularia oryzae, helping them to infect and colonize host plants. blackmould.me.ukscielo.org.mx Its phytotoxicity stems from its ability to inhibit photosynthesis by blocking the electron flow in photosystem II, a critical component of the plant's energy-capture machinery. researchgate.netwikipedia.org
Beyond its role in plant disease, TeA exhibits a broad spectrum of biological activity, functioning as an antibacterial, antiviral, and even entomotoxic (insecticidal) agent. blackmould.me.ukmdpi.com This wide range of activities suggests that pyrrolidinediones help the producing fungus compete with other microorganisms and deter herbivores in their shared ecological niche. mdpi.comnih.gov The presence of these toxins on agricultural products like fruits, vegetables, and cereals is a significant concern for food safety, as they act as contaminants. blackmould.me.ukresearchgate.net
Isolation and Identification Methodologies for Natural Pyrrolidinediones
The isolation and identification of natural pyrrolidinediones like TeA from complex matrices such as fungal cultures or contaminated food products involve a multi-step process combining extraction, purification, and analysis.
Extraction and Purification:
Solvent Extraction: The initial step typically involves extracting the compound from the source material using organic solvents like methanol, often in combination with a nonpolar solvent such as n-hexane to remove lipids. oup.com
Liquid-Liquid Partitioning: The extract is then purified through a series of liquid-liquid partitioning steps. TeA is typically partitioned into a chlorinated solvent like methylene (B1212753) chloride after acidification, then into an aqueous sodium bicarbonate solution, and finally back into methylene chloride after re-acidification. oup.comacs.org
Column Chromatography: Final purification is often achieved using column chromatography, with reverse-phase materials (e.g., C18) being common. acs.org
Identification and Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating TeA from other metabolites in the purified extract. oup.comfrontiersin.org Various column types, including reverse-phase and anion exchange columns, have been used effectively. oup.com
Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for detecting and quantifying TeA, even at very low concentrations. acs.orgfrontiersin.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of new or existing pyrrolidinediones, ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise chemical structure. mdpi.comnih.gov
These methodologies, often used in combination, allow for the reliable detection, quantification, and structural characterization of pyrrolidinedione compounds in diverse natural sources. nih.govmdpi.com
Future Directions and Emerging Research Avenues for 3 Acetyl 5 2 Methylpropyl Pyrrolidine 2,4 Dione
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-acyl-pyrrolidine-2,4-diones is an area of active research, with a growing emphasis on the development of novel and sustainable methodologies. Traditional synthetic routes are being reimagined to incorporate principles of green chemistry, aiming to reduce environmental impact while improving efficiency and yield.
Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and increasing yields for the synthesis of tetramic acid derivatives. beilstein-journals.org Further exploration of microwave-assisted protocols can lead to more efficient and environmentally friendly production methods.
One-Pot Reactions: The development of one-pot synthesis strategies, such as the Ugi/Dieckmann cyclization, offers a streamlined approach to constructing the pyrrolidine-2,4-dione (B1332186) core. beilstein-journals.org These methods reduce the need for intermediate purification steps, saving time, resources, and reducing waste.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches can offer high stereoselectivity and mild reaction conditions, leading to the synthesis of complex chiral molecules that are difficult to obtain through traditional chemistry. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of 3-acyltetramic acids could enable large-scale production for academic and industrial research.
| Synthetic Methodology | Key Advantages | Representative Reference |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | beilstein-journals.org |
| One-Pot Reactions | Reduced waste, time and resource efficiency | beilstein-journals.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | rsc.orgresearchgate.net |
| Flow Chemistry | Scalability, improved safety, high reproducibility | N/A |
Application of Advanced Analytical Techniques for Comprehensive Profiling
A thorough understanding of the chemical and physical properties of 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione is essential for its development and application. Advanced analytical techniques play a crucial role in the comprehensive profiling of this and related compounds.
Future research will benefit from the application of a suite of sophisticated analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1H and 13C) and two-dimensional (HSQC, HMBC) NMR techniques are indispensable for the structural elucidation and confirmation of pyrrolidine-2,4-dione derivatives. jst-ud.vnjst-ud.vn
High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass analyzers provide highly accurate mass measurements, which are critical for determining the elemental composition of novel compounds. jst-ud.vnjst-ud.vn
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of molecules, including their absolute stereochemistry.
Chiral Chromatography: The separation and analysis of enantiomers are crucial for understanding the biological activity of chiral molecules like many tetramic acid derivatives.
Rational Design of High-Specificity Molecular Probes for Biological Target Validation
To unravel the biological functions and mechanisms of action of this compound, the development of high-specificity molecular probes is paramount. These probes can be used to identify and validate biological targets and to visualize the compound's distribution and interactions within living systems.
The rational design of such probes is a key future direction, involving:
Fluorophore Conjugation: The attachment of a fluorescent tag to the pyrrolidine-2,4-dione scaffold can enable its visualization in cells and tissues using fluorescence microscopy. The principles of rational probe design can guide the selection of appropriate fluorophores and linkers to minimize perturbation of the parent molecule's activity. nih.govillinois.edunih.gov
Photoaffinity Labeling: The incorporation of a photoreactive group can allow for the covalent labeling of biological targets upon photoactivation, facilitating their identification and characterization.
Click Chemistry: The use of bioorthogonal "click" reactions can facilitate the attachment of various reporter tags, such as biotin (B1667282) or fluorescent dyes, to the core molecule in a highly specific and efficient manner, both in vitro and in vivo.
Exploration of Novel Biochemical Targets for Academic Research
The pyrrolidine-2,4-dione scaffold is present in a wide array of natural products with diverse and potent biological activities. nih.govmdpi.comnih.govresearchgate.net This suggests that this compound may interact with a variety of biochemical targets, offering a rich field for academic research.
Future investigations will likely focus on:
Enzyme Inhibition: Many tetramic acids are known to be potent enzyme inhibitors. Screening against a broad panel of enzymes could reveal novel targets and therapeutic applications.
Antimicrobial Activity: The antibacterial and antifungal properties of tetramic acids are well-documented. nih.govresearchgate.netacs.orgnih.govuthsc.edu Research into the specific microbial pathways targeted by these compounds could lead to the development of new antibiotics.
Anticancer Properties: Some tetramic acid derivatives have shown promising antitumor activity. nih.gov Elucidating the mechanisms behind their cytotoxicity could open up new avenues for cancer therapy.
Ionophoric Activity: Certain tetramic acids can act as ionophores, disrupting cellular membrane potential. nih.govresearchgate.net This mode of action could be exploited for various biomedical applications.
| Biological Activity | Potential Biochemical Targets | Representative References |
| Herbicidal | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | nih.govnih.govresearchgate.net |
| Antibacterial | Bacterial cell wall synthesis, proton motive force | nih.govresearchgate.netnih.gov |
| Antiviral | Viral replication enzymes | nih.gov |
| Antitumor | Various cancer-related signaling pathways | nih.gov |
Interdisciplinary Research Collaborations and Data Science Integration in Pyrrolidinedione Studies
The complexity of modern chemical and biological research necessitates a collaborative and interdisciplinary approach. The study of pyrrolidinediones, including this compound, will greatly benefit from the integration of expertise from various fields, particularly data science.
Future progress will be driven by:
Cheminformatics and Machine Learning: The use of computational tools to analyze large datasets of chemical structures and biological activities can help in identifying structure-activity relationships (SAR) and in predicting the properties of novel compounds. nih.govjst.go.jpacs.org
Computational Docking and Molecular Dynamics: In silico methods can be used to predict the binding of pyrrolidinedione derivatives to potential biological targets, guiding the design of more potent and selective compounds.
Genomics and Metabolomics: The integration of genomic and metabolomic data can help in identifying the biosynthetic pathways of natural tetramic acids and in discovering novel derivatives. rsc.orgnih.gov
Collaborations between chemists, biologists, and data scientists: The synergy between these disciplines will be crucial for accelerating the pace of discovery and for translating fundamental research into practical applications.
Potential Academic Applications in Agrochemistry and Chemical Biology (e.g., Herbicidal Lead Compounds)
The structural features of 3-acyl-pyrrolidine-2,4-diones make them attractive candidates for applications in agrochemistry and chemical biology. Their potential as herbicidal lead compounds is a particularly promising area of research.
Future academic applications may include:
Development of Novel Herbicides: Several studies have demonstrated the herbicidal activity of 3-acyltetramic acids, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.govresearchgate.net Further optimization of the this compound structure could lead to the development of new, effective, and potentially more environmentally benign herbicides.
Proherbicides: The concept of proherbicides, where a less active compound is converted to a more active herbicide within the target plant, is a promising strategy for improving selectivity and efficacy. The pyrrolidinedione scaffold could be modified to create such proherbicides. ugent.be
Chemical Probes for Plant Biology: Labeled derivatives of this compound could be used as chemical probes to study various physiological processes in plants, providing valuable insights into plant biology.
Q & A
Basic: What are the established synthetic routes for 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation or multi-step functionalization of pyrrolidine-2,4-dione derivatives. For example, catalytic methods using heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) can enhance yield and selectivity by reducing side reactions . Optimization strategies include:
- Factorial design : Systematically varying temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Process control : Real-time monitoring of reaction parameters (e.g., pH, pressure) to maintain reproducibility .
- Purification : Membrane separation technologies or column chromatography to isolate the compound from byproducts .
Advanced: How can computational modeling be integrated into the design of novel derivatives of this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., density functional theory) predict electronic properties, reactive sites, and stability of derivatives. For instance:
- Reaction path search : Simulate intermediates and transition states to identify energetically favorable pathways .
- Virtual screening : Use cheminformatics tools to evaluate substituent effects on bioactivity or solubility .
- Data integration : Combine computational outputs with experimental data (e.g., NMR, XRD) to validate structural hypotheses .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and acetyl group orientation .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for verifying the 3-acetyl and 2-methylpropyl groups .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from analogs .
Advanced: How should researchers address discrepancies in experimental data during the synthesis or analysis of this compound?
Methodological Answer:
- Multi-technique validation : Cross-check NMR, HPLC, and IR data to resolve ambiguities in structural assignments .
- Error analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and replicate experiments under controlled conditions .
- Computational reconciliation : Compare experimental spectra with simulated spectra from quantum chemistry software to identify outliers .
Basic: What safety protocols are critical when handling reactive intermediates during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for volatile intermediates (e.g., acetylating agents) to prevent inhalation .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles when working with chlorinated solvents or strong acids .
- Waste management : Segregate halogenated byproducts for specialized disposal to comply with environmental regulations .
Advanced: What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Combinatorial libraries : Synthesize derivatives with varied substituents (e.g., alkyl, aryl) at the 5-position and screen for bioactivity .
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) to prioritize derivatives for in vitro testing .
- Kinetic studies : Measure rate constants for derivative formation to correlate steric/electronic effects with reactivity .
Basic: How can researchers ensure reproducibility in scaled-up synthesis of this compound?
Methodological Answer:
- Batch consistency : Standardize solvent purity (>99.9%) and catalyst activation protocols (e.g., calcination temperature) .
- Scale-up simulations : Use chemical engineering software to model heat transfer and mixing efficiency in larger reactors .
- Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Advanced: What strategies are effective in resolving conflicting mechanistic hypotheses for the formation of this compound?
Methodological Answer:
- Isotopic labeling : Introduce ¹³C or ²H at suspected reactive sites to track bond formation via NMR or MS .
- Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to infer rate-determining steps .
- Cross-disciplinary validation : Integrate synthetic data with computational transition state models to test competing mechanisms .
Basic: What are the key considerations for selecting solvents in the crystallization of this compound?
Methodological Answer:
- Solvent polarity : Use medium-polarity solvents (e.g., ethyl acetate) to balance solubility and crystal nucleation .
- Temperature gradients : Gradual cooling from reflux to room temperature promotes slow crystal growth, minimizing impurities .
- Co-solvent systems : Mix solvents (e.g., hexane/acetone) to fine-tune supersaturation and crystal morphology .
Advanced: How can machine learning enhance the discovery of novel applications for this compound?
Methodological Answer:
- Dataset curation : Train models on existing SAR data (e.g., bioactivity, solubility) to predict untested derivatives .
- Feature engineering : Input molecular descriptors (e.g., logP, H-bond donors) to optimize predictive accuracy .
- Active learning : Iteratively update models with new experimental results to refine predictions for targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
